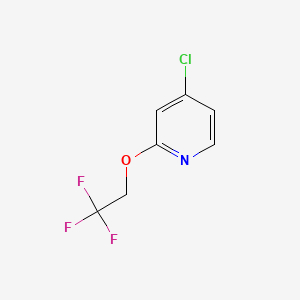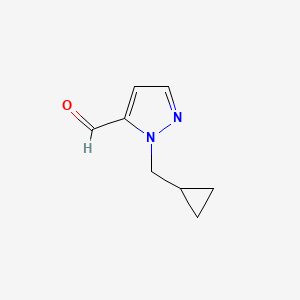
4-Bromo-1H-indole-7-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-1H-indole-7-carboxylate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by a bromine atom at the 4th position and a carboxylate ester group at the 7th position on the indole ring. It is used in various chemical syntheses and research applications due to its unique structural properties .
Applications De Recherche Scientifique
Methyl 4-bromo-1H-indole-7-carboxylate is widely used in scientific research due to its versatile reactivity and structural features. It is employed in:
Chemistry: As a building block for synthesizing complex organic molecules and indole derivatives.
Biology: In the study of indole-based biological pathways and as a precursor for bioactive compounds.
Medicine: For the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Industry: In the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
Methyl 4-bromo-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives affect various biochemical pathways, leading to diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known for their broad-spectrum biological activities . For example, some indole derivatives have shown inhibitory activity against influenza A .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 4-bromo-1H-indole-7-carboxylate. For instance, it is recommended to ensure adequate ventilation when handling this compound to avoid ingestion and inhalation . Additionally, it should be stored under an inert atmosphere to maintain its stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-1H-indole-7-carboxylate typically involves the bromination of an indole precursor followed by esterification. One common method starts with 4-bromo-1H-indole, which undergoes a Vilsmeier formylation at the 3-position to give an intermediate compound. This intermediate is then converted to the desired ester through a series of reactions involving reduction and esterification .
Industrial Production Methods: Industrial production of Methyl 4-bromo-1H-indole-7-carboxylate often involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, using efficient catalysts and controlled reaction conditions to ensure consistency and scalability .
Types of Reactions:
Substitution Reactions: The bromine atom in Methyl 4-bromo-1H-indole-7-carboxylate can be substituted with various nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole nitrogen and the ester group.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride and various alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products:
Substituted Indoles: Products vary depending on the nucleophile used in substitution reactions.
Carboxylic Acids: Hydrolysis of the ester group yields the corresponding carboxylic acid.
Comparaison Avec Des Composés Similaires
Methyl 6-bromo-1H-indole-4-carboxylate: Similar in structure but with the bromine and ester groups at different positions.
Ethyl 7-bromo-1H-indole-2-carboxylate: Another indole derivative with an ethyl ester group instead of a methyl ester.
Uniqueness: Methyl 4-bromo-1H-indole-7-carboxylate is unique due to the specific positioning of the bromine and ester groups, which confer distinct reactivity and biological properties. This makes it particularly valuable in the synthesis of specialized indole derivatives and in research applications where precise structural features are crucial .
Propriétés
IUPAC Name |
methyl 4-bromo-1H-indole-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)7-2-3-8(11)6-4-5-12-9(6)7/h2-5,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBLJEGYYYHKGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)Br)C=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729086 |
Source


|
| Record name | Methyl 4-bromo-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224724-39-3 |
Source


|
| Record name | Methyl 4-bromo-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B580885.png)
![(3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B580886.png)



![5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B580892.png)




![N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;hydrochloride](/img/structure/B580903.png)


![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-2-(dimethylamino)cyclohexyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B580907.png)
